4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an indole moiety linked via a thioether bridge to a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions.
Coupling Reactions: The thiazole and indole intermediates are then coupled through a thioether linkage, often using reagents like thiols and alkyl halides.
Final Assembly: The final step involves the coupling of the indole-thiazole intermediate with 4-chlorobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group on the benzamide ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways involving thiazole and indole derivatives.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and indole moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(3-((2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- 4-chloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which combines the biological activities of thiazole and indole rings with the reactivity of a benzamide core. This combination may result in unique biological properties not seen in other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S2/c23-16-7-5-15(6-8-16)21(29)24-9-11-27-13-19(17-3-1-2-4-18(17)27)31-14-20(28)26-22-25-10-12-30-22/h1-8,10,12-13H,9,11,14H2,(H,24,29)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUURDCFFJQVXDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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